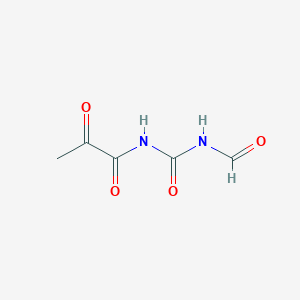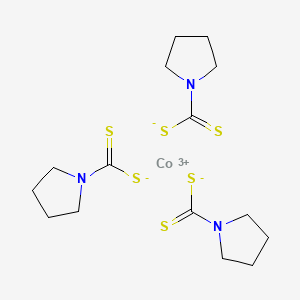
1,1'-Dibutyl-4,4'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The diperchlorate form of this compound is particularly interesting due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with butyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, which is often accompanied by changes in its electronic properties.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state bipyridinium compounds, while reduction could produce lower oxidation state derivatives.
Applications De Recherche Scientifique
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological redox processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the development of advanced materials, including electrochromic devices and sensors.
Mécanisme D'action
The mechanism by which 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects is primarily through its redox activity. The compound can accept and donate electrons, making it a valuable tool in studying electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions, and it can interact with these targets to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Dibutyl-4,4’-bipyridinium dibromide
- 1,1’-Dibutyl-4,4’-bipyridinium diiodide
- 1,1’-Dibutyl-4,4’-bipyridinium dichloride
Uniqueness
Compared to these similar compounds, 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its diperchlorate anion, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring stable and reversible redox behavior.
Propriétés
Numéro CAS |
32449-19-7 |
|---|---|
Formule moléculaire |
C18H26Cl2N2O8 |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C18H26N2.2ClHO4/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;2*2-1(3,4)5/h7-10,13-16H,3-6,11-12H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
QWPITGZAJDUABA-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




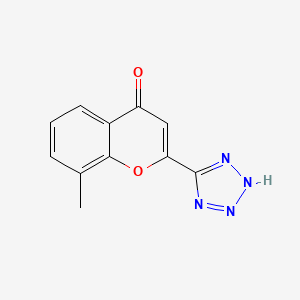
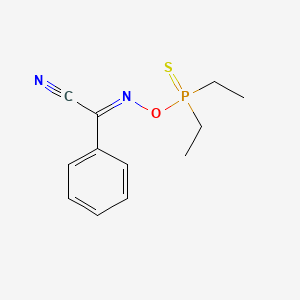
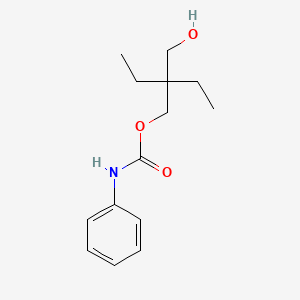
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
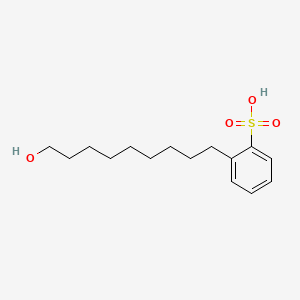

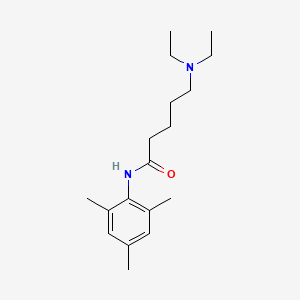
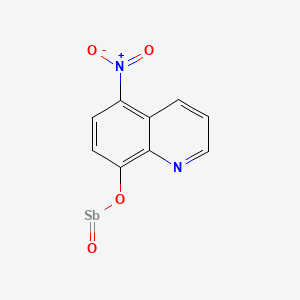
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
